molecular formula C5H9ClF3N B6175971 3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride CAS No. 2624135-98-2

3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride

Cat. No.: B6175971
CAS No.: 2624135-98-2
M. Wt: 175.6
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Description

3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride is a compound of significant interest in the field of organic chemistry It features a pyrrolidine ring substituted with both difluoromethyl and fluorine groups, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride typically involves the difluoromethylation and fluorination of pyrrolidine derivatives. One common method includes the use of difluoromethylating agents such as ClCF2H in the presence of a base to introduce the difluoromethyl group . The fluorination step can be achieved using electrophilic fluorinating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation and fluorination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrrolidine oxides, while substitution reactions can produce a variety of difluoromethylated derivatives .

Scientific Research Applications

3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl and fluorine groups can form strong hydrogen bonds and interact with enzymes and receptors, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(trifluoromethyl)pyrrolidine hydrochloride
  • 3-(difluoromethyl)-1-methylpyrrolidine hydrochloride
  • 3-(difluoromethyl)-3-chloropyrrolidine hydrochloride

Uniqueness

3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride is unique due to the presence of both difluoromethyl and fluorine groups on the pyrrolidine ring. This dual substitution imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in pharmaceutical and agrochemical applications .

Properties

CAS No.

2624135-98-2

Molecular Formula

C5H9ClF3N

Molecular Weight

175.6

Purity

95

Origin of Product

United States

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